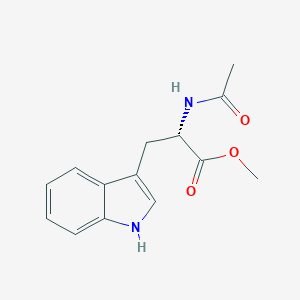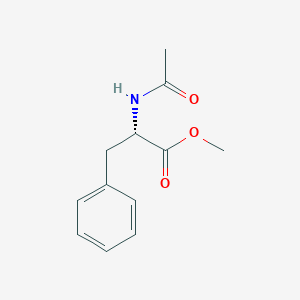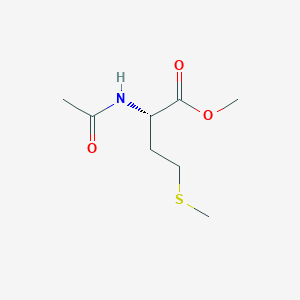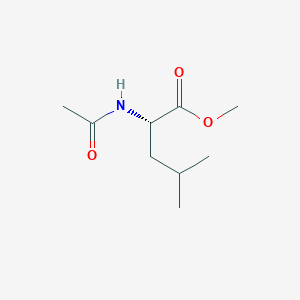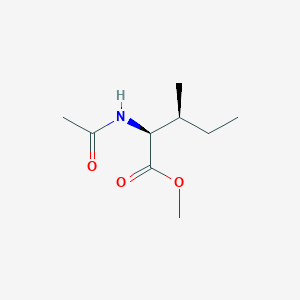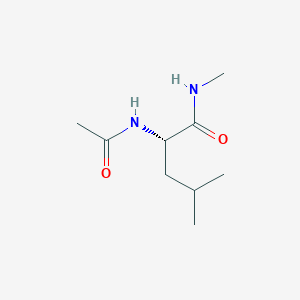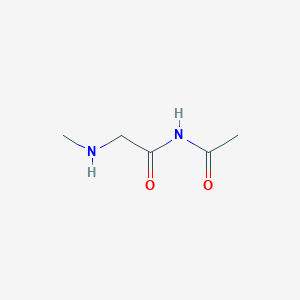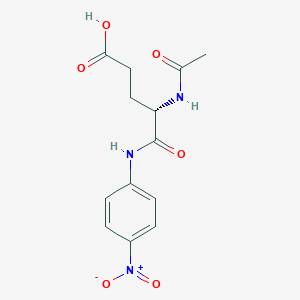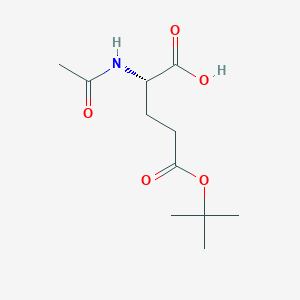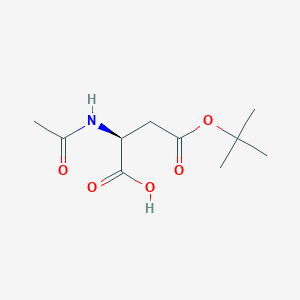
Ac-Asp(OtBu)-OH
描述
乙酰-L-天冬氨酸叔丁酯,通常称为Ac-Asp(OtBu)-OH,是天冬氨酸的一种保护形式。由于其稳定性和易于掺入肽链,它广泛用于肽合成。 该化合物的分子式为C10H17NO5,分子量为231.2 g/mol .
科学研究应用
乙酰-L-天冬氨酸叔丁酯广泛用于科学研究,特别是在以下领域:
化学: 作为肽合成中的构建块。
生物学: 用于研究蛋白质-蛋白质相互作用和酶-底物关系。
医学: 用于开发基于肽的药物和治疗剂。
作用机制
乙酰-L-天冬氨酸叔丁酯的作用机制涉及其在合成过程中掺入肽链。保护形式确保稳定性并防止不必要的副反应。 脱保护后,游离的天冬氨酸可以参与生化过程,例如酶催化和蛋白质折叠 .
准备方法
合成路线和反应条件
乙酰-L-天冬氨酸叔丁酯的合成通常涉及保护天冬氨酸的氨基和羧基。该过程从氨基的乙酰化开始,然后用叔丁醇酯化羧基。 反应条件通常涉及使用诸如三乙胺之类的碱和诸如二环己基碳二亚胺(DCC)之类的偶联剂,以促进酯键的形成 .
工业生产方法
在工业环境中,乙酰-L-天冬氨酸叔丁酯的合成是使用固相肽合成(SPPS)进行的。该方法涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。 通常采用Fmoc/tBu策略,其中Fmoc基团保护氨基,叔丁基保护羧基 .
化学反应分析
相似化合物的比较
类似化合物
乙酰-L-谷氨酸叔丁酯: 结构相似,但具有额外的亚甲基。
乙酰-L-丝氨酸叔丁酯: 结构相似,但具有羟基而不是羧基。
独特性
乙酰-L-天冬氨酸叔丁酯因其在肽合成中的特定用途而独一无二,它提供了稳定性和易于掺入肽链。 它的脱保护条件已经确立,使其成为研究和工业环境中的首选 .
属性
IUPAC Name |
(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNPTCBHHPHSEA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


